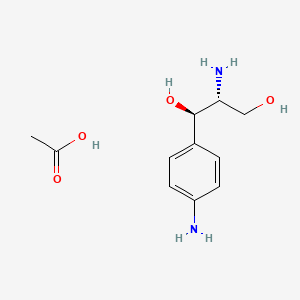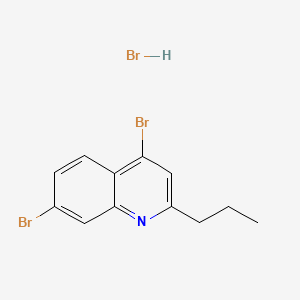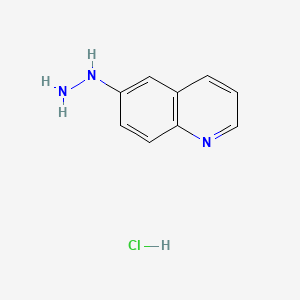
6-Hydrazinylquinoline hydrochloride
概述
描述
6-Hydrazinylquinoline hydrochloride is an organic compound with the chemical formula C9H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and bioanalytical techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylquinoline hydrochloride typically involves the reaction of 6-hydrazinylquinoline with hydrochloric acid. The process can be summarized as follows:
Starting Material: 6-Hydrazinylquinoline.
Reaction with Hydrochloric Acid: The 6-hydrazinylquinoline is reacted with hydrochloric acid to form this compound.
Purification: The product is purified through crystallization or evaporation methods.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Reaction: Large quantities of 6-hydrazinylquinoline are reacted with hydrochloric acid in industrial reactors.
Purification: The crude product is purified using industrial-scale crystallization or distillation techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted quinoline compounds.
科学研究应用
6-Hydrazinylquinoline hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Bioanalytical Techniques: It is employed in bioanalytical methods for detecting and quantifying biological molecules.
Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with molecular targets in biological systems. It can act as an inhibitor or activator of specific enzymes and receptors. The pathways involved include:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Activation: It can activate receptors by mimicking natural ligands.
Signal Transduction: It can modulate signal transduction pathways, leading to various biological effects
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with similar structural features.
Hydrazinylquinoline: A closely related compound with similar functional groups.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring
Uniqueness
6-Hydrazinylquinoline hydrochloride is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
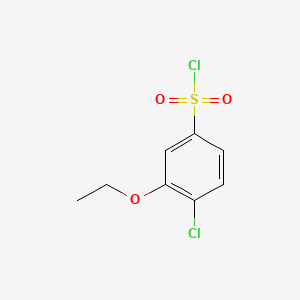
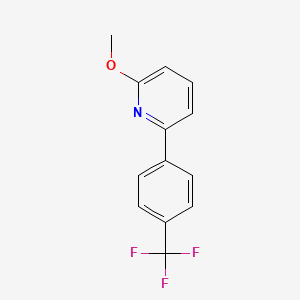
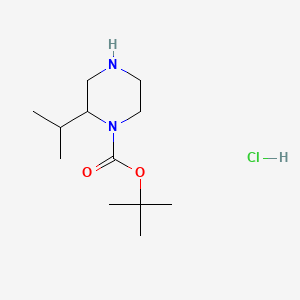
![β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-](/img/new.no-structure.jpg)
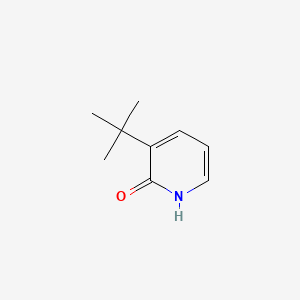
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)
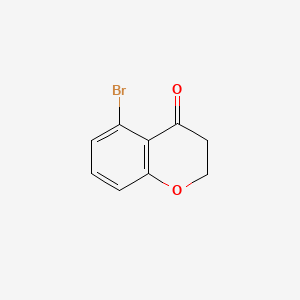
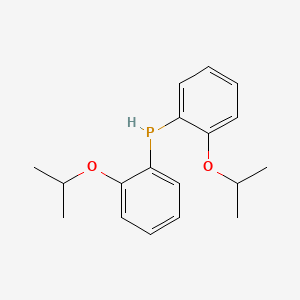
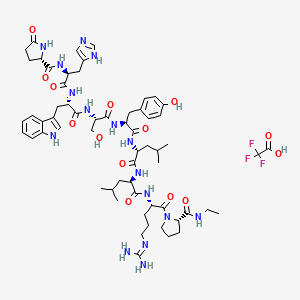
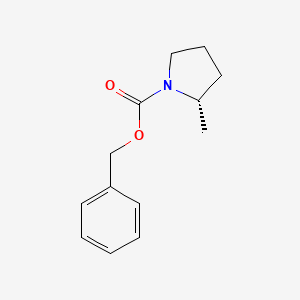
![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)
